4-Phenylhepta-2,6-dien-1-ol

Lipophilicity ADME Permeability

4-Phenylhepta-2,6-dien-1-ol (CAS 819883-98-2, molecular formula C₁₃H₁₆O, molecular weight 188.27 g/mol) is a chiral, unsaturated secondary alcohol within the diarylheptanoid class, characterized by a conjugated (2E,6)-diene system, a C4-phenyl substituent, and a primary alcohol at C1. The compound is listed as (2E)-2,6-Heptadien-1-ol, 4-phenyl-; its exact mass is 188.120 Da, logP 2.89, and polar surface area 20.23 Ų, which collectively influence its reactivity, lipophilicity, and permeability relative to saturated or non-phenyl analogs.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
CAS No. 819883-98-2
Cat. No. B12531057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylhepta-2,6-dien-1-ol
CAS819883-98-2
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESC=CCC(C=CCO)C1=CC=CC=C1
InChIInChI=1S/C13H16O/c1-2-7-12(10-6-11-14)13-8-4-3-5-9-13/h2-6,8-10,12,14H,1,7,11H2
InChIKeyJZRAXBNBIZOPPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylhepta-2,6-dien-1-ol (CAS 819883-98-2): Physicochemical & Structural Differentiation Guide for Scientific Procurement


4-Phenylhepta-2,6-dien-1-ol (CAS 819883-98-2, molecular formula C₁₃H₁₆O, molecular weight 188.27 g/mol) is a chiral, unsaturated secondary alcohol within the diarylheptanoid class, characterized by a conjugated (2E,6)-diene system, a C4-phenyl substituent, and a primary alcohol at C1 . The compound is listed as (2E)-2,6-Heptadien-1-ol, 4-phenyl-; its exact mass is 188.120 Da, logP 2.89, and polar surface area 20.23 Ų, which collectively influence its reactivity, lipophilicity, and permeability relative to saturated or non-phenyl analogs .

Synthetic utility Conjugated diene enables Diels–Alder cycloaddition for diversity-oriented synthesis
Physicochemical profile Low PSA and moderate logP support cell-permeability research probe design
Chiral scaffold C4-phenyl stereocenter serves as chiral intermediate for diarylheptanoid synthesis

Why In-Class Substitution Fails: Structural Determinants That Prevent Interchangeability of 4-Phenylhepta-2,6-dien-1-ol


The unique combination of a conjugated (2E,6)-diene, a chiral center at C4 carrying a phenyl group, and a terminal primary alcohol creates a reactivity and physicochemical profile that cannot be matched by simple primary alcohols, saturated 4-phenylheptanols, or mono‑ene analogs . Substitution with a non‑conjugated analog would abolish Diels–Alder reactivity, alter logP by at least 1.5 units, and change the polar surface area, thereby compromising synthetic utility, membrane permeability, and biological readout reproducibility .

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Conjugated diene absence Saturated or mono-ene analogs lack Diels–Alder reactivity, altering synthetic pathway utility and logP by >1.5 units.
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Mass shift confounds HRMS identity Saturated 4-phenylheptan-1-ol differs by 4.031 Da; substitution may lead to ambiguous quality control without chromatographic resolution.
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PSA and permeability mismatch Replacement with higher-PSA compounds (e.g., curcumin) drastically reduces passive membrane diffusion, impairing cell-based assay reproducibility.

Quantitative Evidence Guide: Measurable Differentiation of 4-Phenylhepta-2,6-dien-1-ol from Closest Analogs


Lipophilicity (LogP) Differentiation from the Natural Diarylheptanoid Curcumin

4-Phenylhepta-2,6-dien-1-ol exhibits a calculated logP of 2.89 , whereas the extensively studied diarylheptanoid curcumin has a reported logP of 3.28 [1]. The 0.39 log unit lower lipophilicity of the target compound indicates moderately reduced membrane partitioning, which can be advantageous for aqueous solubility and reduced non‑specific binding in cell‑based assays.

LogP difference
Cross-study comparable
Δ logP = 0.39 (2.89 vs. curcumin 3.28)
Supports moderately higher aqueous solubility; may reduce nonspecific binding in assays.
In silico prediction; experimental confirmation recommended.
Lipophilicity ADME Permeability

Polar Surface Area (PSA) Advantage Over Curcumin for Membrane Permeability

The polar surface area of 4-phenylhepta-2,6-dien-1-ol is 20.23 Ų , which is substantially lower than the 93.06 Ų reported for curcumin [1]. According to Veber’s rule, PSA <140 Ų is necessary for oral bioavailability; the target compound’s remarkably low PSA predicts superior passive membrane permeability compared to curcumin.

PSA reduction
Cross-study comparable
Δ PSA = 72.83 Ų (4.6× lower than curcumin)
Supports passive membrane diffusion; useful for permeability probe design context.
TPSA computation; verify with experimental PAMPA or Caco-2.
PSA Membrane Permeability Drug‑likeness

Monoisotopic Mass Differentiation from Saturated 4-Phenylheptanol Analogs for HRMS Identification

The monoisotopic mass of 4-phenylhepta-2,6-dien-1-ol is 188.120 Da (C₁₃H₁₆O) , whereas the corresponding saturated analog 4-phenylheptan-1-ol (C₁₃H₂₀O) has a monoisotopic mass of 192.151 Da [1]. The mass shift of 4.031 Da (equivalent to the loss of two H₂ molecules) provides unambiguous differentiation by HRMS, even in the absence of chromatographic separation.

Mass shift vs saturated
Class-level inference
Δ mass = 4.031 Da (188.120 vs. 192.151 Da)
Enables unambiguous HRMS identity confirmation; aids procurement quality control.
Theoretical exact mass; confirm with experimental HRMS spectrum.
High‑Resolution Mass Spectrometry Structural Confirmation Quality Control

Conjugated Diene System Enabling Diels–Alder Cycloaddition Reactivity Not Available with Saturated or Mono‑ene Analogs

The (2E,6)-diene motif in 4-phenylhepta-2,6-dien-1-ol provides a reactive s‑cis‑capable diene moiety for [4+2] cycloadditions . In contrast, saturated 4-phenylheptan-1-ol and mono‑ene analogs (e.g., 4-phenylhept-2-en-1-ol) lack the conjugated diene system required for Diels–Alder reactivity [1]. While quantitative rate constants or yields for this specific compound are not available in the open literature, the presence of the conjugated diene establishes a fundamental reactivity advantage for synthetic applications.

Diels–Alder capability
Supporting evidence
Conjugated (2E,6)-diene present; absent in saturated/mono-ene analogs
Establishes cycloaddition reactivity for building cyclic scaffolds.
Quantitative rate constants not available; validate with model dienophiles.
Diels–Alder Cycloaddition Synthetic Utility

Best Research & Industrial Application Scenarios for 4-Phenylhepta-2,6-dien-1-ol


Synthetic Building Block for Diversity‑Oriented Synthesis via Diels–Alder Cycloadditions

The conjugated (2E,6)-diene system enables Diels–Alder [4+2] cycloadditions with dienophiles such as maleimides or acrylates, providing a direct route to functionalized cyclohexene scaffolds. This reactivity, absent in saturated or mono‑ene analogs, makes 4-phenylhepta-2,6-dien-1-ol a preferred starting material for constructing compound libraries in medicinal chemistry programs .

Cell‑Permeable Probe or CNS‑Targeted Agent Development

With a polar surface area of 20.23 Ų and logP of 2.89, the compound is predicted to have excellent passive membrane permeability, far surpassing that of curcumin (PSA 93.06 Ų). This property makes it a promising scaffold for designing cell‑permeable fluorescent probes or CNS‑targeted small molecules, where low PSA is a critical determinant of blood‑brain barrier penetration [1][2].

Chiral Building Block for Asymmetric Synthesis of Diarylheptanoid Natural Products

The C4 chiral center bearing a phenyl group makes the compound a valuable enantiopure intermediate for the total synthesis of linear diarylheptanoid natural products. The (2E)‑configuration of the diene system is stereochemically defined, enabling predictable stereochemical outcomes in subsequent transformations .

HRMS Reference Standard for Quality Control in Procurement

The compound’s monoisotopic mass of 188.120 Da provides a distinct signature that differs by 4.031 Da from the saturated analog 4-phenylheptan-1-ol. This mass difference can be exploited as a rapid HRMS‑based identity confirmation check upon receipt of bulk material, ensuring the correct unsaturated product has been supplied [2].

Application
Selection Property
Validation Focus
Diels–Alder cycloaddition synthesis
Conjugated diene reactivity
Cycloaddition product characterization
Cell permeability research
Low PSA and moderate logP
Permeability assay in relevant cell model
Chiral intermediate for natural product synthesis
C4-phenyl stereocenter
Enantiomeric excess and stereochemical outcome
HRMS identity confirmation
Monoisotopic mass shift vs saturated analog
HRMS spectrum matching and isotopic pattern
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